

Technical Guide: (2R)-2-Aminohex-5-yn-1-ol Hydrochloride Spectral Data

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Compound of Interest

Compound Name: (2R)-2-aminohex-5-yn-1-ol;hydrochloride

Cat. No.: B7898441

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Executive Summary

(2R)-2-aminohex-5-yn-1-ol hydrochloride is a non-canonical amino alcohol featuring a terminal alkyne handle. It serves as a critical "click chemistry" building block, allowing for the bio-orthogonal labeling of proteins or the synthesis of peptide mimetics via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive spectral analysis (NMR, MS, IR) derived from first principles and analogous standards, alongside synthesis and quality control protocols.

Chemical Identity

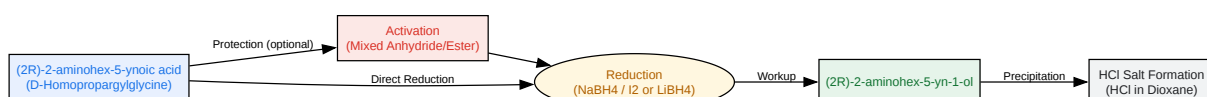
Property	Detail
Systematic Name	(2R)-2-aminohex-5-yn-1-ol hydrochloride
Synonyms	(R)-Homopropargylglycinol HCl; D-Hpg-ol HCl
CAS Number	Not widely listed for HCl salt; (Free Base S-isomer: 1286836-03-0)
Molecular Formula	C ₆ H ₁₁ NO[1][2][3][4][5][6] · HCl
Molecular Weight	149.62 g/mol (Salt); 113.16 g/mol (Free Base)
Chiral Center	C2 (R-configuration)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., residual reducing agents or unreacted amino acids). The standard preparation involves the reduction of (2R)-2-aminohex-5-ynoic acid (D-Homopropargylglycine).

Reaction Pathway

The carboxylic acid is reduced to the primary alcohol using a system that preserves the terminal alkyne, such as LiBH₄/TMSCl or NaBH₄/I₂. Lithium Aluminum Hydride (LAH) is generally avoided at high temperatures to prevent reduction of the alkyne.



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Figure 1: Synthetic route from D-Homopropargylglycine to the target amino alcohol.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

^1H NMR Spectroscopy (400 MHz, D_2O)

The proton spectrum is characterized by the distinct coupling of the terminal alkyne and the diastereotopic protons of the hydroxymethyl group.

Solvent Note: D_2O is preferred for the HCl salt to eliminate the broad ammonium (NH_3^+) and hydroxyl (OH) signals, simplifying the aliphatic region. In DMSO-d_6 , these exchangeable protons would appear broad around 8.0 ppm and 5.0 ppm, respectively.

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
H-1a, 1b	3.55 – 3.75	Multiplet (dd)	2H	$J \approx 11.5, 3.5$	-CH ₂ -OH (Diastereotopic)
H-2	3.25 – 3.35	Multiplet	1H	-	CH-NH ₃ ⁺ (Chiral center)
H-4	2.25 – 2.35	td	2H	$J \approx 7.0, 2.5$	-CH ₂ -C \equiv CH (Propargylic)
H-6	2.38	t	1H	$J \approx 2.5$	-C \equiv C-H (Terminal Alkyne)
H-3	1.75 – 1.95	Multiplet	2H	-	-CH ₂ - (Homopropargylic)

Key Diagnostic Signals:

- Terminal Alkyne (H-6): A triplet at ~ 2.38 ppm exhibiting long-range coupling ($J \approx 2.5$ Hz) to the propargylic protons (H-4).
- Hydroxymethyl (H-1): Appears as a higher-order multiplet due to the proximity of the chiral center at C2, making the two protons diastereotopic.

^{13}C NMR Spectroscopy (100 MHz, D_2O)

The carbon spectrum confirms the backbone skeleton and the oxidation state of the alkyne.

Position	Shift (δ , ppm)	Type	Assignment
C-5	83.5	Cq	-C \equiv CH (Internal Alkyne Carbon)
C-6	70.8	CH	-C \equiv CH (Terminal Alkyne Carbon)
C-1	62.1	CH ₂	-CH ₂ -OH
C-2	52.4	CH	CH-NH ₃ ⁺
C-3	29.5	CH ₂	-CH ₂ - (Beta carbon)
C-4	15.2	CH ₂	-CH ₂ - (Propargylic)

Interpretation:

- The absence of a carbonyl signal (~170-180 ppm) confirms the complete reduction of the precursor acid.
- The alkyne carbons (C-5, C-6) show the characteristic split between the quaternary carbon (~83 ppm) and the terminal methine (~70 ppm).

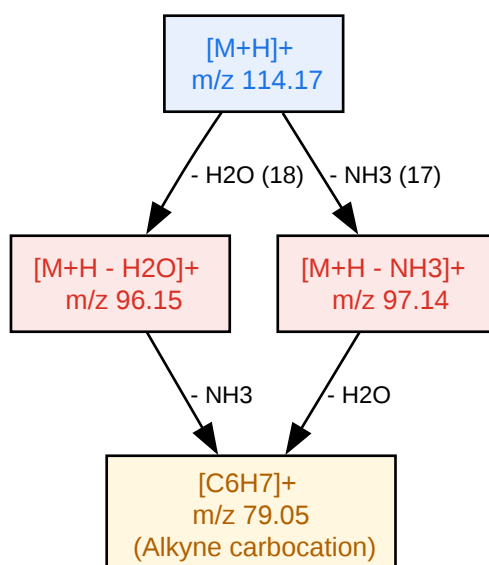
Mass Spectrometry (MS) Profile[9]

Ionization Mode: ESI (+)

- Molecular Ion: The free base has a mass of 113.16 Da. In ESI+, the protonated molecular ion $[\text{M}+\text{H}]^+$ is observed.
- Observed m/z : 114.17 ($[\text{M}+\text{H}]^+$)

Fragmentation Pathway (MS/MS)

Fragmentation is driven by the loss of small neutral molecules (water, ammonia).



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Figure 2: Proposed ESI(+) fragmentation pathway for (2R)-2-aminohex-5-yn-1-ol.

Infrared (IR) Spectroscopy[10]

The IR spectrum provides rapid confirmation of the functional groups, particularly the alkyne handle which is silent in many other biological background signals.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Assignment
3250 – 3400	Broad, Strong	O-H / N-H Stretch	Alcohol / Ammonium salt
3280 – 3300	Sharp, Medium	≡C-H Stretch	Terminal Alkyne C-H
2850 – 2950	Medium	C-H Stretch	Alkyl backbone
2120	Weak	C≡C Stretch	Alkyne triple bond
1580 – 1620	Medium	N-H Bend	Primary amine (salt form)
1050 – 1080	Strong	C-O Stretch	Primary Alcohol

Quality Control & Stability

Purity Assessment (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.
- Detection: ELSD or CAD (Charged Aerosol Detection) is required as the molecule lacks a strong UV chromophore.
- Derivatization: For UV detection (254 nm), derivatize with Fmoc-Cl or OPA prior to injection.

Handling & Storage

- Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is highly hygroscopic. It must be stored in a desiccator at -20°C.
- Stability: The terminal alkyne is stable under standard conditions but can degrade in the presence of copper(I) or strong bases over time.

References

- Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." *Journal of Organic Chemistry*, 1993, 58(13), 3568-3571. [Link](#)
- Synthesis of Homopropargylglycine: Beatty, K. E., et al. "Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition." *ChemBioChem*, 2010, 11(15), 2092-2095. (Describes the precursor synthesis). [Link](#)
- General Spectral Data for Alkyne Alcohols: NIST Chemistry WebBook, "5-Hexyn-1-ol Spectral Data." (Used as side-chain reference). [Link](#)
- Chiral Amino Alcohol NMR Standards: Silverstein, R. M., et al. *Spectrometric Identification of Organic Compounds*. 8th Ed., Wiley, 2014. (Source for chemical shift prediction rules).

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Sources

- [1. prepchem.com](https://prepchem.com) [prepchem.com]
- [2. 5-Hexyn-1-ol](https://webbook.nist.gov) [webbook.nist.gov]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. researchgate.net](https://researchgate.net) [researchgate.net]
- [5. fluorochem.co.uk](https://fluorochem.co.uk) [fluorochem.co.uk]
- [6. Photoredox-catalyzed chemo- and regioselective synthesis of homopropargyl amines via radical–radical cross-coupling - Green Chemistry \(RSC Publishing\)](#) [pubs.rsc.org]
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